3-(Piperazin-1-yl)benzamide dihydrochloride
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Overview
Description
3-(Piperazin-1-yl)benzamide dihydrochloride is a chemical compound that features a piperazine ring attached to a benzamide moiety. This compound is often used in various scientific research applications due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperazin-1-yl)benzamide dihydrochloride typically involves the reaction of piperazine with benzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding the reactants into a reactor and collecting the product. This approach minimizes the need for large batch reactors and can improve the overall yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(Piperazin-1-yl)benzamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
3-(Piperazin-1-yl)benzamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and antipsychotic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Piperazin-1-yl)benzamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an antagonist at dopamine and serotonin receptors, which can influence neurotransmitter signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
3-(Piperazin-1-yl)oxolan-2-one: Used in the synthesis of pharmaceutical agents.
Uniqueness
3-(Piperazin-1-yl)benzamide dihydrochloride is unique due to its specific structure, which allows it to interact with a variety of biological targets. This versatility makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C11H17Cl2N3O |
---|---|
Molecular Weight |
278.18 g/mol |
IUPAC Name |
3-piperazin-1-ylbenzamide;dihydrochloride |
InChI |
InChI=1S/C11H15N3O.2ClH/c12-11(15)9-2-1-3-10(8-9)14-6-4-13-5-7-14;;/h1-3,8,13H,4-7H2,(H2,12,15);2*1H |
InChI Key |
HUUNJDIASCEFMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC(=C2)C(=O)N.Cl.Cl |
Origin of Product |
United States |
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